16-(furan-2-yl)-14-methyl-4-(4-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic structure with multiple fused rings. Its systematic name is 16-(furan-2-yl)-14-methyl-4-(4-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene .
- It contains a furan ring, phenyl groups, and nitrogen atoms, making it intriguing for various applications.
Preparation Methods
Industrial Production: Industrial-scale production methods are scarce due to its complexity. Research labs may synthesize it for specific studies.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but ring-opening, cleavage, or rearrangement products are possible.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and novel reactions.
Biology: Investigating its interactions with biological molecules (e.g., proteins, DNA).
Medicine: Potential as a drug scaffold due to its unique structure.
Industry: Limited applications due to its complexity.
Mechanism of Action
Targets: It may interact with specific receptors, enzymes, or cellular components.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are rare, related heterocyclic compounds include porphyrins, phthalocyanines, and other macrocycles.
Properties
Molecular Formula |
C27H20N6O2 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
16-(furan-2-yl)-14-methyl-4-(4-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene |
InChI |
InChI=1S/C27H20N6O2/c1-16-10-12-18(13-11-16)24-29-25-23-22(20-9-6-14-34-20)21-17(2)30-33(19-7-4-3-5-8-19)27(21)35-26(23)28-15-32(25)31-24/h3-15,22H,1-2H3 |
InChI Key |
QJIHIFSVHAMKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)N(N=C5C)C6=CC=CC=C6)C7=CC=CO7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.